1-(7-Methoxyisoquinolin-1-yl)ethan-1-one
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Overview
Description
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one is a chemical compound belonging to the class of isoquinoline derivatives. It has garnered significant attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through various organic reactions, including the condensation of 7-methoxyisoquinoline with ethanone derivatives under specific reaction conditions.
Reaction Conditions: Common reagents used in the synthesis include acids, bases, and solvents such as ethanol or methanol. The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted isoquinoline derivatives.
Scientific Research Applications
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol and 1-(7-Methoxyisoquinolin-1-yl)ethan-1-amine share structural similarities.
Uniqueness: The presence of the methoxy group at the 7-position and the ethanone moiety distinguishes it from other isoquinoline derivatives, potentially leading to unique biological activities and applications
Properties
IUPAC Name |
1-(7-methoxyisoquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHXRUSXUXCKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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